ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 445384-82-7
VCID: VC21498491
InChI: InChI=1S/C24H21FN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)8-14(3)29-23)32-22(28)18(11-27)20(21)15-6-5-7-16(25)9-15/h5-9,20H,4,12,28H2,1-3H3
SMILES: CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N
Molecular Formula: C24H21FN4O3S
Molecular Weight: 464.5g/mol

ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate

CAS No.: 445384-82-7

Cat. No.: VC21498491

Molecular Formula: C24H21FN4O3S

Molecular Weight: 464.5g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate - 445384-82-7

Specification

CAS No. 445384-82-7
Molecular Formula C24H21FN4O3S
Molecular Weight 464.5g/mol
IUPAC Name ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C24H21FN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)8-14(3)29-23)32-22(28)18(11-27)20(21)15-6-5-7-16(25)9-15/h5-9,20H,4,12,28H2,1-3H3
Standard InChI Key JJTMVSCCFSVQAR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N
Canonical SMILES CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N

Introduction

Chemical Structure and Properties

Ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate belongs to the family of substituted 4H-pyran derivatives. This compound features a complex molecular architecture with multiple functional groups strategically positioned around the central pyran ring. The core structure consists of a 4H-pyran ring with various substituents, including an amino group, a cyano group, a fluorophenyl moiety, and a carboxylate ester . The compound's molecular structure is characterized by the presence of multiple functional groups that contribute to its potential biological activities.

Molecular Identification

The compound is formally identified by the following chemical descriptors:

ParameterValue
CAS Number445384-82-7
Molecular FormulaC₂₄H₂₁FN₄O₃S
Molecular Weight464.5 g/mol
Standard InChIInChI=1S/C24H21FN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)8-14(3)29-23)32-22(28)18(11-27)20(21)15-6-5-7-16(25)9-15/h5-9,20H,4,12,28H2,1-3H3
Standard InChIKeyJJTMVSCCFSVQAR-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N

The compound's structure incorporates several key functional groups:

  • A central 4H-pyran ring

  • An amino group at position 6

  • A cyano group at position 5

  • A fluorophenyl substituent at position 4

  • An ethyl carboxylate group at position 3

  • A sulfanylmethyl linker connecting to a substituted pyridine at position 2

These functional groups contribute to the compound's chemical reactivity, solubility, and potential biological interactions, making it a candidate for various pharmaceutical applications.

Biological Activities

The biological activities of ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate can be inferred from studies on structurally similar compounds. While specific data on this exact compound is limited, research on related 4H-pyran derivatives provides valuable insights into its potential pharmacological properties.

Mechanism of Action

The mechanism of action for related compounds has been investigated through both ex vivo and in silico approaches. For instance, Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate has been shown to:

  • Induce relaxant effects primarily through calcium channel blockade

  • Interact with specific chains and residues of the human L-type calcium channel model, including chain IP (G51, W52, T53, D54), IVP (R45, E50, A51, Q53, D54), and IS6 (W4, F7)

  • Potentially modulate potassium channels and affect cAMP levels

The presence of the fluorophenyl group and the substituted pyridine moiety in our target compound may influence receptor interactions and, consequently, its pharmacological profile.

Structure-Activity Relationships

Understanding structure-activity relationships (SARs) is crucial for elucidating how specific structural features of ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate contribute to its potential biological activities.

Comparative Analysis with Similar Compounds

Several structural analogues have been reported with varying substituents:

  • Variation in position 4 substituent:

    • The presence of a 3-fluorophenyl group in our compound (as opposed to a 4-chlorophenyl or 4-methoxyphenyl in related analogues) may confer different electronic properties and binding characteristics

    • Fluorine substitution is known to enhance metabolic stability and often improves pharmacokinetic properties

  • Variation in the linkage at position 2:

    • The sulfanylmethyl linker connecting to the pyridine moiety provides a specific spatial arrangement that may be crucial for biological activity

    • Alternative linkers or substituents at this position could significantly alter the compound's pharmacological profile

Physicochemical Properties and Conformation

The physicochemical properties and three-dimensional conformation of ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate significantly influence its biological behavior, including solubility, membrane permeability, and target binding.

Conformational Analysis

Based on crystallographic data from similar pyran derivatives, several conformational features can be inferred:

  • The pyran ring typically adopts a near-planar conformation

  • The carboxylate group attachment to the pyran ring often exhibits a specific torsion angle; for similar compounds, this angle has been measured at approximately 17.8° (C11—C12—C13—O3), indicating a (+)-syn-periplanar conformation

  • The aryl substituent at position 4 is generally oriented with a torsion angle of approximately -77° relative to the pyran ring, suggesting a (-)-syn-clinal conformation

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure, purity, and properties of ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate.

Spectroscopic Characterization

Based on data from similar compounds, the following spectroscopic features would be expected:

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands for NH₂ stretching (~3300-3400 cm⁻¹)

    • C≡N stretching vibration (~2180-2220 cm⁻¹)

    • C=O stretching from the ester group (~1690-1730 cm⁻¹)

    • C-F stretching vibration (~1000-1300 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR signals for the ethoxy group protons (triplet at ~1.3 ppm for CH₃ and quartet at ~4.2 ppm for CH₂)

    • Signals for the methyl groups on the pyridine ring (singlets at ~2.3-2.5 ppm)

    • Aromatic protons from the fluorophenyl group (complex multiplet patterns at ~6.8-7.5 ppm)

    • NH₂ protons (broad singlet at ~5.0-7.0 ppm)

    • Methylene protons adjacent to sulfur (singlet at ~4.0-4.5 ppm)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 464.5 corresponding to the molecular weight

    • Characteristic fragmentation patterns reflecting cleavage at the sulfanylmethyl linkage and loss of the ethoxy group

Applications and Future Perspectives

Based on its structural features and the known properties of related compounds, ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate holds promise for various applications.

Future Research Directions

Several promising avenues for future research include:

  • Comprehensive Pharmacological Profiling: Detailed investigation of the compound's effects on various biological targets, particularly calcium channels, potassium channels, and related signaling pathways.

  • Structure Optimization: Systematic modification of substituents to enhance desired activities while minimizing potential side effects.

  • In Vivo Studies: Assessment of efficacy and safety in appropriate animal models for specific indications.

  • Formulation Development: Exploration of suitable formulation strategies to overcome potential challenges related to solubility and bioavailability.

  • Mechanism Elucidation: Detailed studies to fully characterize the molecular mechanisms underlying the compound's biological activities, potentially including co-crystallization studies with target proteins.

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